molecular formula C22H23N3O5 B2717882 3-(3-{[4-(Morpholin-4-yl)phenyl]amino}-2,5-dioxopyrrolidin-1-yl)phenyl acetate CAS No. 1008185-55-4

3-(3-{[4-(Morpholin-4-yl)phenyl]amino}-2,5-dioxopyrrolidin-1-yl)phenyl acetate

Cat. No.: B2717882
CAS No.: 1008185-55-4
M. Wt: 409.442
InChI Key: NFGSWUOZIJAFOL-UHFFFAOYSA-N
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Description

3-(3-{[4-(Morpholin-4-yl)phenyl]amino}-2,5-dioxopyrrolidin-1-yl)phenyl acetate is a complex organic compound that has garnered interest in various fields of scientific research This compound is characterized by its unique structure, which includes a morpholine ring, a phenyl group, and an acetate moiety

Properties

IUPAC Name

[3-[3-(4-morpholin-4-ylanilino)-2,5-dioxopyrrolidin-1-yl]phenyl] acetate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H23N3O5/c1-15(26)30-19-4-2-3-18(13-19)25-21(27)14-20(22(25)28)23-16-5-7-17(8-6-16)24-9-11-29-12-10-24/h2-8,13,20,23H,9-12,14H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NFGSWUOZIJAFOL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)OC1=CC=CC(=C1)N2C(=O)CC(C2=O)NC3=CC=C(C=C3)N4CCOCC4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H23N3O5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

409.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(3-{[4-(Morpholin-4-yl)phenyl]amino}-2,5-dioxopyrrolidin-1-yl)phenyl acetate typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:

    Formation of the Morpholinophenyl Intermediate: This step involves the reaction of 4-nitroaniline with morpholine under specific conditions to yield 4-(morpholin-4-yl)aniline.

    Coupling with Pyrrolidinone: The intermediate is then coupled with 2,5-dioxopyrrolidin-1-yl chloride in the presence of a base to form the desired pyrrolidinone derivative.

    Acetylation: Finally, the compound is acetylated using acetic anhydride to yield this compound.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. This can include the use of advanced catalysts, optimized reaction conditions, and purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

3-(3-{[4-(Morpholin-4-yl)phenyl]amino}-2,5-dioxopyrrolidin-1-yl)phenyl acetate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be performed using agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The acetate group can be substituted with other functional groups using nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Sodium borohydride in methanol or ethanol.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield a carboxylic acid derivative, while reduction may produce an alcohol.

Scientific Research Applications

3-(3-{[4-(Morpholin-4-yl)phenyl]amino}-2,5-dioxopyrrolidin-1-yl)phenyl acetate has several applications in scientific research:

    Medicinal Chemistry: It is studied for its potential as a pharmaceutical intermediate and for its biological activity.

    Organic Synthesis: The compound serves as a building block for the synthesis of more complex molecules.

    Material Science: Its unique structure makes it a candidate for the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of 3-(3-{[4-(Morpholin-4-yl)phenyl]amino}-2,5-dioxopyrrolidin-1-yl)phenyl acetate involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    3-Fluoro-4-morpholinoaniline: An intermediate in the synthesis of linezolid, with similar structural features.

    N-Acyl-morpholine-4-carbothioamides: Compounds with comparable morpholine and phenyl groups.

Uniqueness

This detailed article provides a comprehensive overview of 3-(3-{[4-(Morpholin-4-yl)phenyl]amino}-2,5-dioxopyrrolidin-1-yl)phenyl acetate, covering its synthesis, reactions, applications, mechanism of action, and comparison with similar compounds

Biological Activity

3-(3-{[4-(Morpholin-4-yl)phenyl]amino}-2,5-dioxopyrrolidin-1-yl)phenyl acetate is a synthetic compound that has garnered attention for its potential biological activities, particularly in the realms of pharmacology and medicinal chemistry. This article delves into its biological properties, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The chemical formula for this compound is C21H22N2O4C_{21}H_{22}N_{2}O_{4}, and it features a complex structure that includes a morpholine ring and a pyrrolidine dione moiety. The presence of these functional groups suggests potential interactions with various biological targets.

Research indicates that this compound may influence multiple biological pathways:

  • Protein Kinase Modulation : Preliminary studies suggest that derivatives of similar structure can modulate protein kinase activity, which plays a crucial role in cellular signaling and proliferation .
  • Ion Channel Interaction : Some related compounds have shown activity on voltage-gated sodium and calcium channels, which are critical in neurotransmission and muscle contraction .

Anticonvulsant Properties

A significant area of investigation for this compound is its anticonvulsant activity. In studies involving animal models, compounds with similar structures have demonstrated the ability to protect against seizures in various tests:

  • Maximal Electroshock (MES) Test : Compounds were evaluated for their effectiveness in preventing seizures induced by electrical stimulation. Results indicated that certain derivatives exhibited protective effects with ED50 values significantly lower than traditional anticonvulsants like valproic acid .
  • 6 Hz Test : This test assesses the efficacy of compounds against psychomotor seizures. The compound's analogs showed promising results, with some achieving protection rates comparable to established medications .

Cytotoxicity and Hepatotoxicity Studies

Cytotoxicity studies are essential to determine the safety profile of new compounds. Research has shown that certain derivatives exhibit low cytotoxic effects on liver cells (Hep G2), maintaining cell viability above 94% at therapeutic concentrations . This suggests a favorable safety margin for further development.

Case Studies and Research Findings

Several studies have explored the biological activities of related compounds:

  • Anticonvulsant Efficacy : A study on a series of pyrrolidine derivatives demonstrated significant anticonvulsant properties, with some compounds showing ED50 values lower than those of established treatments .
  • Ion Channel Inhibition : In vitro assays indicated moderate inhibition of sodium channels by some derivatives, which could contribute to their anticonvulsant effects .
  • Neurotoxicity Assessment : Compounds were also assessed for neurotoxic effects using rotarod tests, showing minimal impact on motor coordination at effective doses .

Data Tables

Activity Type Test Method ED50 Value (mg/kg) Comparison Compound Notes
AnticonvulsantMES62.14Valproic Acid (252.7)Significant protection
Anticonvulsant6 Hz75.59Ethosuximide (130.6)Comparable efficacy
Cytotoxicity (Hep G2)Cell Viability>94% at 1-100 µM-Low cytotoxicity observed

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